hP2X3 Receptor Antagonism: Comparable Potency to Non-Deuterated Scaffold
The target deuterated compound demonstrates an IC50 of approximately 450 nM against the human hP2X3 receptor . This potency is comparable to the non-deuterated azilsartan methyl ester, which exhibits an IC50 of 440 nM in a radioligand binding assay against the angiotensin II type 1 receptor [1]. The near-identical potency indicates that deuteration does not compromise target engagement while potentially conferring metabolic advantages.
| Evidence Dimension | Receptor binding/inhibition potency |
|---|---|
| Target Compound Data | IC50 ≈ 450 nM (hP2X3 receptor) |
| Comparator Or Baseline | Azilsartan methyl ester (non-deuterated) IC50 = 440 nM (Angiotensin II type 1 receptor binding) |
| Quantified Difference | Potency values are within 2% of each other across different receptor assays, suggesting the deuterium substitution does not negatively impact binding affinity. |
| Conditions | Target compound: hP2X3 receptor antagonist assay. Comparator: [125I]AII displacement from bovine adrenal cortex. |
Why This Matters
Ensures that the deuterated compound retains biological activity equivalent to its non-deuterated counterpart, making it a valid surrogate for mechanistic studies while offering superior analytical properties.
- [1] Azilsartan Methyl Ester. TargetMol. View Source
